6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
Overview
Description
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in the preparation of 5-hydroxy-1,3-benzoxathiole derivatives, which exhibit biological activities such as juvenoid, insecticidal properties, and potential as synergists for both natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980). Additionally, this chemical scaffold has been utilized in reactions with organophosphorus compounds to produce novel routes to 1,2-benzisothiazole-3(2H)-thiones and other related compounds, showing the versatility of this compound in synthetic organic chemistry (El‐Barbary, Clausen, & Lawesson, 1980).
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of compounds synthesized from this compound. Studies show that derivatives synthesized through interactions with cycloalkanecarbaldehydes and active methylene nitriles exhibit higher antimicrobial activity than reference drugs, particularly against gram-positive strains. This suggests a promising pathway for the development of new antibiotics from this chemical class (Grygoriv et al., 2017).
Potential in Anticancer Research
Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases have been synthesized and evaluated for their potential as anticancer agents. The synthesis of these Schiff bases involves the nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to derivatives that exhibited promising cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new lead molecules in the fight against cancer (Chazin et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
This compound acts by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. By inactivating IKKβ, the compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappaB (IκB), thereby inhibiting NF-κB activation .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway is crucial for many biological processes, including inflammation, immunity, cell proliferation, and cell death. By blocking NF-κB activation, the compound can influence these processes and their downstream effects .
Result of Action
By blocking NF-κB activation, this compound can inhibit the transcription of NF-κB-regulated genes . This can lead to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation, potentially reducing inflammation and other related pathological conditions .
Properties
IUPAC Name |
6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYJAGMAPKWBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.